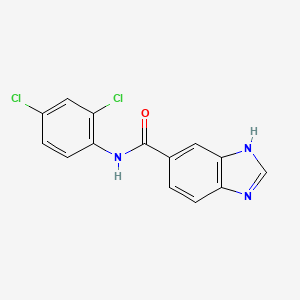

N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide

Description

N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide is a benzodiazole derivative featuring a 2,4-dichlorophenyl substituent linked via a carboxamide group. This compound is part of a broader class of heterocyclic carboxamides, which are notable for their applications in medicinal chemistry and agrochemicals, particularly as antifungal agents . Its structural uniqueness lies in the combination of a benzodiazole core (a fused bicyclic system with two nitrogen atoms) and the electron-withdrawing dichlorophenyl group, which may enhance binding to biological targets such as fungal cytochrome P450 enzymes .

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O/c15-9-2-4-11(10(16)6-9)19-14(20)8-1-3-12-13(5-8)18-7-17-12/h1-7H,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAVDNJDBYNYFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=C(C=C(C=C3)Cl)Cl)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide typically involves the reaction of 2,4-dichloroaniline with a suitable benzodiazole precursor. One common method involves the cyclization of 2,4-dichloroaniline with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzodiazole ring. The resulting intermediate is then treated with a carboxylating agent, such as phosgene or triphosgene, to introduce the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow microreactor systems can be employed to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, residence time, and reagent concentrations, leading to improved scalability and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound’s ability to intercalate into DNA can disrupt DNA replication and transcription processes, leading to its potential anticancer effects .

Comparison with Similar Compounds

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (Compound 4)

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

5-(2H-1,3-Benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxamide

- Core Structure : Oxadiazole-carboxamide hybrid.

- Key Differences: Replaces benzodiazole with a 1,2,4-oxadiazole ring, known for metabolic stability. The 2-chlorophenylmethyl group may alter target specificity .

Agrochemical Analogues with Dichlorophenyl Groups

Propiconazole and Etaconazole

- Structures : Triazole-containing fungicides with dichlorophenyl groups.

- Key Differences : Propiconazole (1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) uses a triazole ring instead of benzodiazole and includes a dioxolane ring .

- Activity: Both are commercial fungicides targeting sterol biosynthesis.

1-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-dioxolan-2-yl]methyl-1H-1,2,4-triazole (甲环唑)

- Synthesis : Bromination vs. chlorination methods yield 63.2% and 36.9% purity, respectively .

- Activity : Effective against cucumber powdery mildew, highlighting the importance of the dichlorophenyl group in agrochemical efficacy .

Pharmacological Analogues with Pyrazoloazine Cores

4-Amino-1-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine Derivatives

- Structure : Pyrazolo[3,4-d]pyrimidine core with dichlorophenyl.

- Key Differences : The pyrazolo-pyrimidine system replaces benzodiazole, offering a planar structure for DNA intercalation or kinase inhibition .

- Activity : Primarily explored in anticancer research, but the dichlorophenyl group may confer antifungal properties through shared mechanistic pathways.

Comparative Data Table

Key Research Findings

- Structural Impact on Activity: The 2,4-dichlorophenyl group is a critical pharmacophore in antifungal agents, as seen in propiconazole and etaconazole .

- Synthesis Efficiency : Bromination methods (e.g., for 甲环唑) yield higher purity (84%) compared to chlorination (60%), emphasizing the role of halogenation strategies in optimizing agrochemicals .

- Heterocyclic Core Influence : Benzodiazole and triazole cores exhibit distinct binding modes; triazoles are established CYP51 inhibitors, while benzodiazoles may target alternative pathways .

Biological Activity

N-(2,4-dichlorophenyl)-1H-1,3-benzodiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 295.13 g/mol

This compound features a benzodiazole ring system, which is known for its pharmacological versatility.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : The compound has shown promising results against various cancer cell lines. A study reported an IC value of approximately 25.72 ± 3.95 μM in MCF cell lines, indicating significant apoptotic effects on tumor cells .

- In vivo Studies : In animal models, the compound was able to suppress tumor growth effectively, demonstrating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects includes:

- Induction of Apoptosis : Flow cytometry analysis revealed that the compound accelerates apoptosis in cancer cells through activation of intrinsic pathways .

- Inhibition of Key Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer progression and cell survival pathways.

Comparative Biological Activity

A comparative analysis of various derivatives and their biological activities is presented in the following table:

Case Study 1: Anticancer Efficacy

A recent study investigated the efficacy of this compound in a xenograft model of breast cancer. The results indicated that treatment with this compound led to a significant reduction in tumor volume compared to control groups.

Case Study 2: Mechanistic Insights

Another study focused on elucidating the molecular mechanisms underlying the anticancer effects. It was found that the compound modulates several signaling pathways associated with cell proliferation and survival, including PI3K/Akt and MAPK pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.